NAZ2329 is a novel compound identified as a cell-permeable inhibitor of the receptor-type protein tyrosine phosphatases, specifically PTPRZ and PTPRG. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in glioblastoma, where it has been shown to inhibit stem cell-like properties and tumorigenicity. The molecular weight of NAZ2329 is 501.6 g/mol, and it possesses a logP value of 5.15, indicating its lipophilicity and ability to penetrate cell membranes effectively .
NAZ2329 was discovered through high-throughput screening of compounds targeting protein tyrosine phosphatases. It belongs to the class of small molecules that act as allosteric inhibitors, meaning they bind to sites other than the active site of enzymes, thereby altering their activity without directly competing with the substrate . Its chemical structure is characterized by a complex arrangement that includes a thiophene-2-carboxamide moiety, contributing to its unique inhibitory properties .
The synthesis of NAZ2329 involves several key steps that typically include the formation of the thiophene scaffold followed by functionalization with various substituents. The synthetic pathway may include:
Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating this synthesis in a laboratory setting.
The molecular structure of NAZ2329 can be represented as follows:
The three-dimensional conformation of NAZ2329 was elucidated through X-ray crystallography, revealing its binding interactions with PTPRZ at a resolution of 2.53 Å . This structural data is critical for understanding how NAZ2329 interacts with its target proteins.
NAZ2329 primarily acts through allosteric inhibition of PTPRZ and PTPRG. The compound binds to a specific cleft near the catalytic WPD loop of these enzymes, stabilizing an open conformation that is non-conducive to catalysis. Key reactions involving NAZ2329 include:
The mechanism through which NAZ2329 exerts its effects involves:
NAZ2329 has significant implications in cancer research due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its applications include:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3